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molecular formula C13H7ClF2O B8791016 (2-Chloro-4,5-difluorophenyl)(phenyl)methanone

(2-Chloro-4,5-difluorophenyl)(phenyl)methanone

Cat. No. B8791016
M. Wt: 252.64 g/mol
InChI Key: QRXJUNFEAMJIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05481032

Procedure details

8 g of ammonium peroxodisulfate are introduced into 5 g (19.8 mmol ) of 2-chloro-4,5-difluorobenzophenone and 20 g of glacial acetic acid and the mixture is heated at 90° C. (12 h). 100 g of 70% sulfuric acid are then added and the mixture is heated for 2 h at 150° C. Dilution with 200 g of water and filtration gives 3.1 g (16.0 mmol, 81%) of 2-chloro-4,5-difluorobenzoic acid (purity (GC) ca. 92%). Recrystallization from water gives 2.5 g of product melting at 104° C.-105° C.
Name
ammonium peroxodisulfate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH4+].[NH4+].[O-]S(OOS([O-])(=O)=O)(=O)=O.[Cl:13][C:14]1[CH:27]=[C:26]([F:28])[C:25]([F:29])=[CH:24][C:15]=1[C:16](C1C=CC=CC=1)=[O:17].S(=O)(=O)(O)[OH:31]>C(O)(=O)C>[Cl:13][C:14]1[CH:27]=[C:26]([F:28])[C:25]([F:29])=[CH:24][C:15]=1[C:16]([OH:17])=[O:31] |f:0.1.2|

Inputs

Step One
Name
ammonium peroxodisulfate
Quantity
8 g
Type
reactant
Smiles
[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=O)C2=CC=CC=C2)C=C(C(=C1)F)F
Name
Quantity
20 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 2 h at 150° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Dilution with 200 g of water and filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16 mmol
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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